2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile
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Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile is a useful research compound. Its molecular formula is C17H13N3O2 and its molecular weight is 291.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study by Salahuddin et al. (2017) detailed the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, showing their potential antimicrobial activity. The study elaborated on the condensation process and the evaluation of compounds for their activity against various bacteria and fungi, demonstrating the significance of these compounds in antimicrobial research (Salahuddin et al., 2017).
Antimicrobial Activity
Further research by Shaharyar et al. (2016) synthesized novel benzimidazole derivatives and screened them for pharmacological properties, including anticonvulsant activity. The work emphasized the role of these compounds in developing new therapeutic agents (Shaharyar et al., 2016).
Selective Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. This study highlighted the systematic approach to modify the molecular structure for enhanced receptor affinity and selectivity (Zarrinmayeh et al., 1998).
Antibacterial and Photophysical Properties
Patil et al. (2015) reported on the synthesis, characterization, and antibacterial activity of novel derivatives involving benzimidazole. These compounds demonstrated significant antibacterial activities and fluorescent properties, suggesting their utility in biological labeling and sensing applications (Patil et al., 2015).
DNA Topoisomerase I Inhibitors
Alpan et al. (2007) explored 1H-benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, contributing to the understanding of their potential as anticancer agents. This study provided insights into the structural requirements for topoisomerase I inhibition (Alpan et al., 2007).
Mechanism of Action
Target of Action
ChemDiv3_001685, also known as 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile or HMS1477M13, is a covalent inhibitor . Covalent inhibitors are invaluable in drug discovery due to their unique mechanism of action, which involves forming a stable, irreversible bond with their target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Mode of Action
The compound’s mode of action involves the formation of a covalent bond with its target, leading to irreversible inhibition . This ensures sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways . Their specificity, derived from the precise interaction with particular functional groups on target proteins, minimizes off-target effects and improves the safety profile of therapeutic agents .
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the compound. Given that ChemDiv3_001685 is a covalent inhibitor, it is likely to affect the pathways associated with its target enzyme or receptor . The irreversible inhibition can lead to the shutdown of key molecular pathways, resulting in potent therapeutic effects .
Pharmacokinetics
Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .
Result of Action
The result of ChemDiv3_001685’s action is the prolonged and potent inhibition of its target, leading to greater therapeutic efficacy and dosage efficiency . The enduring binding of these inhibitors also reduces the enzyme’s ability to mutate and develop resistance, a common challenge in the treatment of many diseases, including various cancers and infectious diseases .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-phenoxybut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-13(16(21)11-22-12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20-17/h1-9,21H,11H2,(H,19,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVREURGMOVYCY-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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